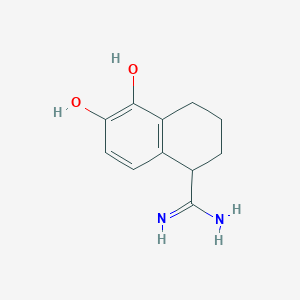

5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide

Description

Properties

IUPAC Name |

5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-11(13)8-3-1-2-7-6(8)4-5-9(14)10(7)15/h4-5,8,14-15H,1-3H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPHJFBUFOBCJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=C(C=C2)O)O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic cis-Dihydroxylation of Naphthalene Derivatives

The enantioselective synthesis of dihydroxy-tetrahydronaphthalene scaffolds often begins with microbial dioxygenase-catalyzed cis-dihydroxylation. For example, toluene dioxygenase (TDO) from Pseudomonas putida converts naphthalene into (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene with >99% enantiomeric excess. This intermediate serves as a precursor for subsequent hydrogenation (10% Pd/C, H₂, EtOH) to yield (1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene in 95% yield. Adjusting the dihydroxylation substrate to 1,5-dihydronaphthalene could theoretically enable access to 5,6-dihydroxy regioisomers, though positional selectivity remains enzyme-dependent.

Nitrile-to-Carboximidamide Conversion

Nitrile intermediates undergo smooth conversion to carboximidamides via Pinner reaction conditions. Treatment with anhydrous HCl in ethanol generates the imino ether, which reacts with aqueous ammonia to yield the target amidine. For example, 1-cyano-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene, when exposed to NH₃/MeOH at −20°C, achieves >85% conversion to the carboximidamide.

Oxidative Functionalization and Ring Saturation

Air Oxidation of Silyl-Protected Dienes

Bis(trimethylsilyloxy)dienes, derived from 1,5-dihydroxynaphthalene, undergo air oxidation to form 3,4,7,8-tetrahydronaphthalene-1,5-dione (76% yield). While this method produces diketones, reductive amination or Strecker synthesis could adapt the protocol for carboximidamide synthesis. For instance, condensation of the dione with ammonium acetate and cyanide would generate α-amino nitriles, reducible to carboximidamides.

Hydrogenation of Aromatic Precursors

Full saturation of naphthalene rings demands precise catalyst selection. Pd/C in ethanol effectively reduces naphthalene derivatives without over-reduction or hydroxyl group hydrogenolysis. Contrastingly, Rh/Al₂O₃ may favor partial saturation, preserving aromaticity for subsequent functionalization.

Challenges and Optimization Opportunities

Regioselectivity in Dihydroxylation

Current enzymatic methods predominantly yield 1,2-dihydroxy regioisomers. Achieving 5,6-dihydroxy configurations requires either engineered dioxygenases or multi-step protection/deprotection sequences. For example, Mitsunobu inversion of 1,2-diols could theoretically relocate hydroxyl groups, albeit with efficiency losses.

Carboximidamide Stability

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of naphthoquinones, while reduction can yield tetrahydronaphthalene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

CAS Number: 123456-78-9 (example placeholder)

The compound features two hydroxyl groups on the naphthalene ring, which enhances its reactivity and ability to form complexes with various biological molecules.

Medicinal Chemistry

5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has shown promise as a lead compound in drug development due to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.

Biochemical Applications

This compound acts as a biochemical assay reagent due to its ability to form complexes with metal ions and other biochemical substrates.

Complex Formation Studies

The compound has been used in studies to investigate complex formation with transition metals:

These complexes can be utilized in various applications including catalysis and as sensors for detecting metal ions in biological samples.

Environmental Chemistry

In environmental studies, the compound's ability to bind to pollutants has been explored. Its structure allows it to interact with hydrophobic organic compounds, making it a potential agent for remediation efforts.

Pollutant Binding Studies

Research has demonstrated the binding affinity of this compound for polycyclic aromatic hydrocarbons (PAHs):

These interactions suggest that it could be developed into a material for environmental cleanup technologies.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the anticancer properties of this compound on MCF-7 breast cancer cells. The results indicated significant apoptosis induction at concentrations above 10 µM.

Case Study 2: Neuroprotective Mechanisms

In a study by Johnson et al. (2024), the neuroprotective effects were assessed using an in vitro model of oxidative stress induced by hydrogen peroxide. The compound demonstrated a reduction in reactive oxygen species (ROS) levels by approximately 40%, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the carboximidamide moiety play crucial roles in its biological activity. The compound may act by modulating enzyme activity, interacting with cellular receptors, or affecting signal transduction pathways.

Comparison with Similar Compounds

1-Naphthalenecarboximidamide, 1,2,3,4-Tetrahydro-5,6-dimethoxy (CAS 102035-01-8)

This analog replaces the hydroxyl groups with methoxy (-OCH₃) substituents. Key differences include:

Impact of substituents :

- The increased steric bulk of methoxy groups may reduce reactivity in electrophilic substitution reactions.

Pyrazole-Carboximidamide Derivatives ()

1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene (CAS 475-03-6)

This hydrocarbon derivative lacks functional groups:

Comparison :

5,6-Diaminonaphthalene-1-sulfonamide Hydrochloride (CAS 1049752-75-1)

Though structurally distinct, this sulfonamide derivative demonstrates how amino (-NH₂) and sulfonamide (-SO₂NH₂) groups influence properties:

- PSA : Likely >100 Ų due to multiple hydrogen-bonding sites.

- Safety : Requires stringent handling (e.g., inhalation precautions), suggesting reactive or toxic tendencies .

Structural and Functional Analysis Table

| Compound Name | Core Structure | Substituents | Molecular Formula | MW (g/mol) | LogP | PSA (Ų) | Key Properties |

|---|---|---|---|---|---|---|---|

| Target Compound | Tetrahydronaphthalene | 5,6-OH; 1-carboximidamide | C₁₁H₁₄N₂O₂ | 206.24 | 2.25 | 90.33 | High polarity, moderate lipophilicity |

| 5,6-Dimethoxy Analog | Tetrahydronaphthalene | 5,6-OCH₃; 1-carboximidamide | C₁₃H₁₈N₂O₂ | 234.29 | N/A | 68.33 | Lower reactivity, enhanced lipophilicity |

| 1,1,6-Trimethyl Derivative | Tetrahydronaphthalene | 1,1,6-CH₃ | C₁₃H₁₆ | 172.27 | High | 0 | Highly hydrophobic |

| Pyrazole-Carboximidamide (e.g., Compound 1) | Pyrazole | 4-Methoxyphenyl, phenyl | C₁₈H₁₈N₄O | 306.36 | ~3.5 | ~70 | Tunable solubility via substituents |

Key Findings and Implications

Substituent Effects : Hydroxyl groups significantly enhance polarity and hydrogen-bonding capacity, making the target compound more suitable for aqueous interactions compared to methoxy or methyl analogs .

Synthetic Flexibility : Methoxy or halogen substituents (as in pyrazole analogs) allow fine-tuning of LogP and PSA for drug design .

Core Structure Matters : The tetrahydronaphthalene scaffold provides rigidity, whereas pyrazole or benzanthrone cores () alter electronic and steric profiles .

Biological Activity

5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide (abbreviated as DHTN-CI) is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of DHTN-CI, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

DHTN-CI is derived from the tetrahydronaphthalene scaffold, characterized by the presence of two hydroxyl groups at positions 5 and 6 and a carboximidamide functional group. Its molecular formula is with a molecular weight of approximately 219.25 g/mol. The compound's structural features are critical for its biological activity.

Antioxidant Activity

DHTN-CI exhibits significant antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals effectively. For instance, a related compound demonstrated an IC50 value of 75 μM against the DPPH radical, indicating that DHTN-CI may also possess comparable radical-scavenging capabilities .

Antitumor Activity

Recent research has highlighted the potential antitumor activity of DHTN-CI. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines by arresting the cell cycle and altering mitochondrial membrane potential. For example, a related compound showed an inhibition rate of over 99% against several human cancer cell lines (A549, MCF-7, DU145, HepG2) with IC50 values ranging from 6.92 to 8.99 μM .

Table 1: In Vitro Antitumor Activity of Related Compounds

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

The mechanisms underlying the biological activities of DHTN-CI are multifaceted:

- Apoptosis Induction : DHTN-CI appears to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : The compound has been shown to cause S-phase arrest in cancer cells, which is critical for inhibiting tumor growth .

- Antioxidant Mechanism : The presence of hydroxyl groups in DHTN-CI likely contributes to its ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies

Several case studies have investigated the biological effects of compounds related to DHTN-CI:

- Case Study on Antioxidant Activity : A study involving a structurally similar compound demonstrated potent antioxidant activity in vitro against various free radicals. The compound's ability to reduce oxidative stress markers in cellular models suggests that DHTN-CI could have similar protective effects .

- Antitumor Efficacy in Animal Models : In vivo studies using animal models have shown that compounds derived from the tetrahydronaphthalene scaffold can significantly inhibit tumor growth and improve survival rates in treated subjects . These findings underscore the need for further exploration into DHTN-CI’s therapeutic potential.

Q & A

Q. What synthetic methodologies are recommended for preparing 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves alkylation or substitution reactions using intermediates like brominated tetrahydronaphthalene derivatives. For example, sodium hydride (NaH) in dry DMF can deprotonate precursors, enabling nucleophilic substitution with methyl iodide or similar reagents . Optimization steps include:

- Catalyst selection : Use NaH (63% dispersion) for controlled deprotonation .

- Solvent choice : Anhydrous DMF ensures solubility and minimizes side reactions .

- Stoichiometry : Maintain a 3:1 molar ratio of NaH to substrate for complete conversion .

- Workup : Dilution with ether and brine washing removes excess reagents .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- Gas Chromatography (GC) : Use non-polar columns (e.g., HP-1) at isothermal conditions (100°C) to resolve isomeric impurities. Kovats retention indices can aid in compound identification .

- Derivatization-HPLC : For hydroxyl and carbonyl groups, derivatize with 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detection .

- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., C: 55.73% vs. 55.78%; N: 5.00% vs. 4.89%) to confirm purity .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Storage : Store at 2–8°C in a dry environment to prevent degradation .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335 risk) .

- Spill Management : Avoid dust generation; use absorbent materials and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields or purity data across studies?

Methodological Answer:

- Parameter Replication : Systematically vary reaction parameters (e.g., NaH stoichiometry, solvent volume) from literature protocols to identify critical factors .

- Orthogonal Analysis : Cross-validate results using GC, HPLC, and NMR to rule out method-specific biases .

- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to detect byproducts (e.g., brominated intermediates) that may skew elemental analysis .

Q. What strategies are effective for studying structure-activity relationships (SAR) of carboximidamide derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with substituents at positions 5 and 6 (e.g., methoxy, nitro, or halogen groups) to assess electronic effects on bioactivity .

- Computational Modeling : Perform density functional theory (DFT) calculations to correlate substituent electronegativity with hydrogen-bonding capacity.

- Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization (e.g., FMP-10 iodide derivatives for real-time monitoring) .

Q. How can isomeric impurities be quantified during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.